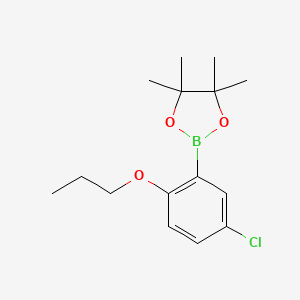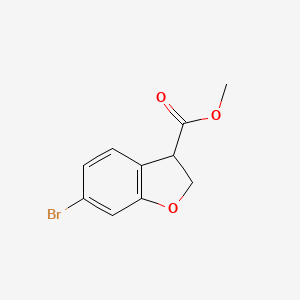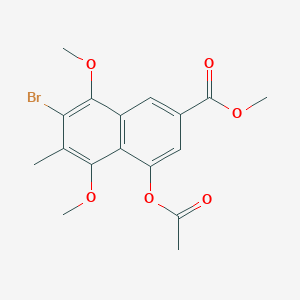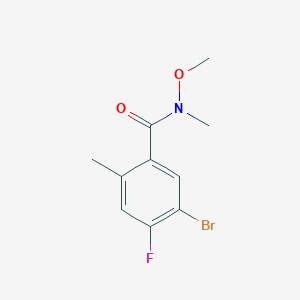
Methyl 2,5-dichloro-6-cyanonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dichloro-6-cyanonicotinate is a chemical compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.04 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and a cyano group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dichloro-6-cyanonicotinate typically involves the esterification of 2,5-dichloro-6-cyanonicotinic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloro-6-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst are typical.
Major Products Formed
Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidized products such as carboxylic acids or ketones are formed.
Scientific Research Applications
Methyl 2,5-dichloro-6-cyanonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2,5-dichloro-6-cyanonicotinate involves its interaction with specific molecular targets. The presence of the cyano group and chlorine atoms allows it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dichloronicotinate
- Methyl 2-chloro-6-methylnicotinate
- Ethyl 2,4-dichloro-6-methyl-3-pyridinecarboxylate
- Methyl 6-chloro-2-cyanonicotinate
Uniqueness
Methyl 2,5-dichloro-6-cyanonicotinate is unique due to the presence of both chlorine atoms and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of these groups on the pyridine ring also influences its interaction with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4Cl2N2O2 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
methyl 2,5-dichloro-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H4Cl2N2O2/c1-14-8(13)4-2-5(9)6(3-11)12-7(4)10/h2H,1H3 |
InChI Key |
KKRPXIDOVGJDMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-fluorobenzo[D]thiazole](/img/structure/B13928015.png)
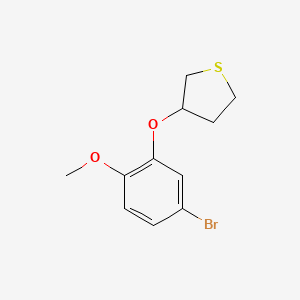

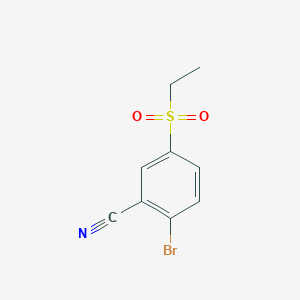

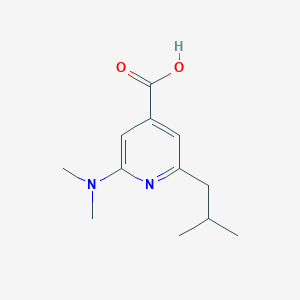
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)


